Carbonic acid, compd. with cyclohexanamine (1:2)

描述

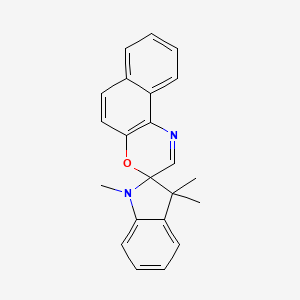

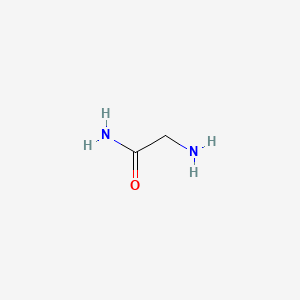

“Carbonic acid, compd. with cyclohexanamine (1:2)” is a chemical compound formed by the reaction of carbonic acid and cyclohexanamine in a 1:2 ratio. It has a molecular weight of 161.20 and its formula is C7H15NO3 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: NC1CCCCC1.OC(O)=O . It has a molecular weight of 161.20 and its exact mass is 161.10519334 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 161.20 , and its exact mass is 161.10519334 . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors .科研应用

Oxidation and Catalytic Processes

Oxidation with Air of Cyclohexanone to Carboxylic Diacids on Carbon Catalysts : Research demonstrated that carbons derived from phenolic resins could catalyze the oxidation of cyclohexanone to produce mainly adipic, glutaric, and succinic acids under specific conditions, with the selectivity to adipic acid being enhanced by surface treatments increasing oxygen-containing groups (Besson et al., 2000).

Modification of Surface Chemistry of Activated Carbons : Different chemical and thermal treatments on activated carbon were studied to obtain materials with varied surface properties, impacting the adsorption and catalytic activities. This research highlighted the role of surface functional groups introduced by these treatments (Figueiredo et al., 1999).

Catalytic Hydrodechlorination Reactions : The study on Pd/C catalysts supported on differently treated activated carbons showed that oxidation treatments improved the dispersion of Pd and enhanced the catalyst activity and selectivity towards less toxic products (Calvo et al., 2005).

Material Synthesis and Functionalization

Synthesis of Ordered Mesoporous Carbon : An environmentally friendly approach using phloroglucinol/glyoxylic acid precursors demonstrated the synthesis of carbon materials with controlled pore sizes and high thermal stability, showcasing the versatility in material design for specific applications (Ghimbeu et al., 2014).

Metal-free Activation of Dioxygen : Graphene sheet/polymeric carbon nitride nanocomposites were shown to function as metal-free catalysts for selective oxidation of saturated hydrocarbons, highlighting the potential for green catalysis applications (Li et al., 2011).

性质

IUPAC Name |

carbonic acid;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13N.CH2O3/c2*7-6-4-2-1-3-5-6;2-1(3)4/h2*6H,1-5,7H2;(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDIEYHHUXTWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

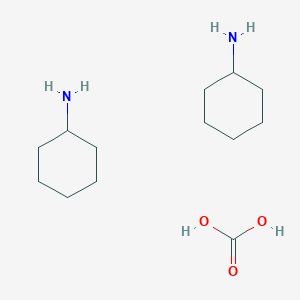

C1CCC(CC1)N.C1CCC(CC1)N.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00955622 | |

| Record name | Carbonic acid--cyclohexanamine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanamine hemicarbonate | |

CAS RN |

34066-58-5 | |

| Record name | Carbonic acid, compd. with cyclohexylamine (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034066585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid--cyclohexanamine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetrakis(2-methylpropyl)-](/img/structure/B1583980.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B1583989.png)